

# Comprehensive Technical Guide: Lanatoside C in Heart Failure and Emerging Therapeutic Applications

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## Compound Focus: Lanatoside C

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## Historical Context and Introduction

**Lanatoside C** is a **cardiac glycoside** derived from the plant **Digitalis lanata** (commonly known as Woolly Foxglove) that has been used historically for the treatment of **cardiac conditions**, particularly **congestive heart failure** and specific **cardiac arrhythmias**. First identified and isolated in the early 20th century, **Lanatoside C** belongs to a class of naturally occurring compounds characterized by their ability to exert **potent effects on myocardial contractility** and **electrical conduction properties** of the heart. Historically, it was recognized as one of the primary glycosides present in *Digitalis lanata*, alongside other related compounds such as Lanatosides A, B, D, and E. The therapeutic application of **Lanatoside C** represented an important advancement in cardiovascular pharmacotherapy, offering clinicians an additional tool for managing conditions characterized by **impaired cardiac output** and **fluid retention**.

The historical use of **Lanatoside C** in clinical practice dates back to the mid-20th century when cardiac glycosides became established as cornerstone therapies for heart failure. During the 1950s and 1960s, numerous clinical studies investigated its effects on **myocardial metabolism**, **coronary blood flow**, and **cardiac oxygen consumption** in both normal and failing human hearts [1]. Early clinical applications focused on its administration for **rapid control of ventricular rate** in atrial fibrillation and conversion of **paroxysmal supraventricular tachycardia** to normal sinus rhythm [2]. Its use represented an important

therapeutic alternative to digoxin, particularly in situations where **different pharmacokinetic properties** were desired. Despite being less commonly used in contemporary cardiovascular therapy due to the advent of newer agents and more sophisticated management strategies, **Lanatoside C** remains a compound of significant pharmacological interest and continues to be marketed in various countries under generic and brand names [3].

## Clinical Applications and Pharmacological Profile

### Traditional Cardiovascular Applications

**Lanatoside C** has been historically employed in specific clinical scenarios where its **pharmacokinetic properties** offered potential advantages over other cardiac glycosides. The primary cardiovascular applications included:

- **Rapid control of atrial fibrillation:** **Lanatoside C** was particularly valued for managing patients with **rapid ventricular response** in atrial fibrillation, especially when parenteral administration was required. Clinical studies from the 1950s demonstrated its effectiveness in slowing AV nodal conduction and reducing ventricular rate in these arrhythmias [1].
- **Paroxysmal supraventricular tachycardia:** The drug was employed for termination of acute episodes of supraventricular tachycardia, with early reports noting its **rapid onset of action** when administered intravenously [2].
- **Congestive heart failure with normal sinus rhythm:** In patients with heart failure and normal sinus rhythm, **Lanatoside C** was used to enhance **myocardial contractility**, improve **cardiac output**, and reduce **congestive symptoms** through its positive inotropic effects [4].

The clinical use of **Lanatoside C** required careful **dose titration** and **therapeutic monitoring** due to the narrow therapeutic index common to all cardiac glycosides. Physicians needed to balance the desired positive inotropic and rate control effects against the potential for **toxicity manifestations**, including arrhythmias, gastrointestinal disturbances, and neurological symptoms. The drug could be administered via both **oral and intravenous routes**, with the intravenous route reserved for situations requiring rapid onset of action [3].

## Chemical Structure and Pharmacokinetics

**Lanatoside C** possesses a characteristic chemical structure that defines its **pharmacological activity** and **pharmacokinetic behavior**:

- **Chemical composition:** The compound consists of a **steroidal nucleus** (aglycone digoxigenin) linked to a carbohydrate moiety containing four sugar units—glucose, 3-acetyldigitoxose, and two digitoxose molecules [3]. This structural configuration contributes to its **solubility properties** and **receptor binding affinity**.
- **Structural features:** The molecule contains several critical structural elements essential for its cardiac activity:
  - A **cyclopentanoperhydrophenanthrene nucleus** (steroidal backbone)
  - A **lactone ring** attached at the C17 position
  - **Hydroxyl groups** at positions 3 $\beta$ , 12 $\beta$ , and 14 $\beta$
  - **Sugar residues** that influence potency and duration of action [4]
- **Metabolic transformations:** Following administration, **Lanatoside C** undergoes **hydrolytic cleavage** that removes the acetyl and glucose groups, converting it to its active metabolite, digoxin [4]. This biotransformation contributes to the **complex pharmacokinetic profile** of the drug and influences its duration of action.

Table: Historical Clinical Applications of **Lanatoside C** in Cardiovascular Disorders

Clinical Condition	Historical Usage	Administration Route	Therapeutic Goals
Atrial Fibrillation with Rapid Ventricular Response	Rate control	IV/Oral	Reduce ventricular rate, improve diastolic filling
Paroxysmal Supraventricular Tachycardia	Rhythm conversion	IV (preferred)	Terminate arrhythmia, restore sinus rhythm
Congestive Heart Failure with Systolic Dysfunction	Symptomatic improvement	Oral (chronic use)	Enhance contractility, reduce congestion

Clinical Condition	Historical Usage	Administration Route	Therapeutic Goals
Acute Decompensated Heart Failure	Bridge therapy	IV	Stabilize hemodynamics, transition to oral agents

## Molecular Mechanisms of Action

### Primary Cardiovascular Mechanisms

The principal mechanism through which **Lanatoside C** exerts its **cardiac effects** involves inhibition of the **sodium-potassium ATPase pump** ( $\text{Na}^+/\text{K}^+$  ATPase) in the sarcolemmal membrane of cardiomyocytes. This molecular interaction initiates a cascade of electrophysiological and biochemical changes:

- **$\text{Na}^+/\text{K}^+$  ATPase inhibition:** **Lanatoside C** binds to the extracellular  $\alpha$ -subunit of the  $\text{Na}^+/\text{K}^+$  ATPase, inhibiting its enzymatic activity and reducing the **transcellular transport** of sodium and potassium ions. This binding occurs with high affinity at specific receptor sites on the pump protein [4].
- **Intracellular calcium modulation:** The accumulation of intracellular sodium resulting from  $\text{Na}^+/\text{K}^+$  ATPase inhibition reduces the activity of the **sodium-calcium exchanger** (NCX), leading to increased **intracellular calcium concentration** during each cardiac cycle. This elevated calcium availability enhances the **force of myocardial contraction** (positive inotropic effect) [4].
- **Electrophysiological effects:** By altering the **intracellular ion milieu**, **Lanatoside C** influences the **electrical properties** of cardiac tissue, resulting in:
  - **Increased vagal tone** and enhanced parasympathetic influences on the AV node
  - **Prolonged refractory period** of the AV node, slowing conduction
  - **Reduced ventricular rate** in atrial fibrillation and flutter
  - **Altered action potential duration** in different cardiac tissues [3]

The **inotropic effect** of **Lanatoside C** is characterized by increased **systolic contraction force** without a proportional increase in **myocardial oxygen consumption**, resulting in improved **mechanical efficiency** of

the failing heart. This favorable profile distinguishes cardiac glycosides from other inotropic agents like catecholamines.

## Effects on Myocardial Metabolism

Historical research from the 1950s revealed that **Lanatoside C** influences **cardiac metabolic processes** independently of its hemodynamic effects:

- **Oxygen consumption:** Studies on normal and failing human hearts demonstrated that **Lanatoside C** administration could increase **myocardial oxygen consumption** in normal cardiac muscle, while improving the **efficiency of oxygen utilization** in failing hearts [1].
- **Energy metabolism:** Research indicated that cardiac glycosides like **Lanatoside C** affect **high-energy phosphate metabolism** in cardiac tissue, altering the utilization of ATP in contraction-relaxation cycles [1].
- **Substrate utilization:** Experimental evidence suggested that **Lanatoside C** influences **myocardial carbohydrate metabolism**, potentially affecting the heart's preference for specific energy substrates under different physiological conditions [1].

These metabolic effects complemented the primary hemodynamic actions of **Lanatoside C** and contributed to its overall therapeutic profile in the management of heart failure.

## Experimental Data and Historical Research Findings

### Early Clinical and Preclinical Studies

Historical research on **Lanatoside C** provided foundational insights into its **cardiovascular effects** and **therapeutic potential**. Early investigations employed various experimental models, including **heart-lung preparations**, **isolated cardiac muscle strips**, and **clinical studies** in patients with heart disease:

- **Coronary hemodynamics:** Studies from the 1950s demonstrated that **Lanatoside C** administration could increase **coronary blood flow** while improving the **efficiency of cardiac work** relative to

oxygen consumption in failing hearts [1].

- **Electrophysiological actions:** Research on extracted and non-extracted heart muscle preparations revealed that **Lanatoside C** affects both the **mechanical and electrical activity** of cardiac tissue, explaining both its inotropic and antiarrhythmic properties [1].
- **Metabolic studies:** Investigations into the impact of **Lanatoside C** on human heart metabolism in vivo provided early evidence that cardiac glycosides influence **carbohydrate utilization** and **energy production** in myocardial tissue [1].

Table: Historical Experimental Data on **Lanatoside C**'s Cardiac Effects

Parameter Measured	Experimental Model	Key Findings	Citation
Coronary Blood Flow	Human failing hearts	Increased coronary flow with improved cardiac efficiency	[1]
Oxygen Consumption	Canine heart-lung preparation	Elevated myocardial O <sub>2</sub> consumption in normal hearts	[1]
Cardiac Muscle Contractility	Extracted heart muscle preparations	Enhanced contractile force without increased energy cost	[1]
Antiarrhythmic Efficacy	Human clinical cases	Effective termination of supraventricular tachycardias	[2]
Myocardial Metabolism	Human heart in vivo	Altered carbohydrate and energy substrate utilization	[1]

## Toxicity and Safety Considerations

Historical clinical experience with **Lanatoside C** revealed a **narrow therapeutic index** similar to other cardiac glycosides, necessitating careful dose individualization and monitoring:

- **Digitalis toxicity manifestations:** Excessive dosing could lead to **life-threatening arrhythmias** (including ventricular tachycardia and fibrillation), **gastrointestinal disturbances** (nausea, vomiting,

diarrhea), and **neurological symptoms** (visual disturbances, disorientation) [4].

- **Drug interactions:** Clinical observations identified important interactions with other medications commonly used in cardiac patients, including:
  - **Quinidine:** Could significantly increase **Lanatoside C** plasma levels by reducing renal clearance
  - **Verapamil:** Enhanced bradycardic effects and reduced clearance
  - **Adrenergic drugs:** Increased risk of tachyarrhythmias due to enhanced myocardial sensitivity [4]
- **Monitoring parameters:** Historical clinical practice emphasized the importance of monitoring for **clinical signs of efficacy and toxicity**, as therapeutic drug monitoring assays were not widely available during the period of **Lanatoside C**'s primary clinical use.

## Experimental Protocols and Research Methodologies

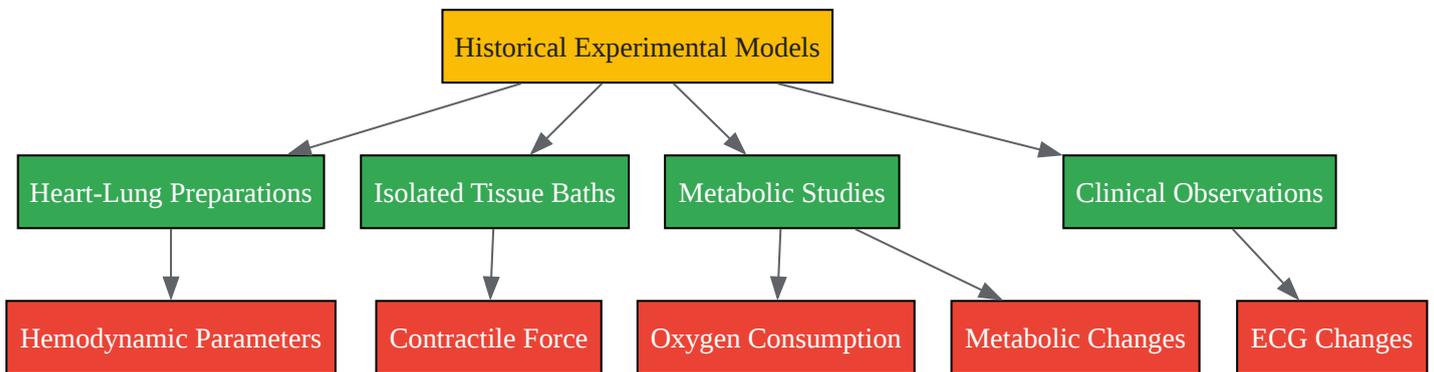
### Historical Research Techniques

Early investigations into the cardiac effects of **Lanatoside C** employed various **experimental approaches** and **methodological frameworks**:

- **Heart-lung preparations:** These isolated organ systems allowed researchers to study the **direct cardiac effects** of **Lanatoside C** independent of systemic neurohormonal influences. Parameters measured included **coronary flow rate**, **myocardial contractile force**, and **oxygen consumption** [1].
- **Isolated tissue baths:** Studies using extracted and non-extracted heart muscle preparations enabled precise quantification of **Lanatoside C**'s effects on **contractile force development** and **electrophysiological parameters** in controlled conditions [1].
- **Metabolic studies:** Researchers employed techniques such as **myocardial substrate utilization measurements** and **high-energy phosphate analysis** to investigate the metabolic consequences of **Lanatoside C** administration [1].

- **Clinical observational studies:** Early human studies documented the **electrocardiographic changes** and **symptomatic improvements** associated with **Lanatoside C** administration in patients with various cardiac conditions [2].

The following diagram illustrates the key historical experimental approaches used to study **Lanatoside C**'s mechanisms:



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> Historical experimental approaches for studying **Lanatoside C**'s cardiac effects

## Modern Research Techniques for Investigating Lanatoside C

Contemporary research on **Lanatoside C**, particularly studies exploring its **anticancer properties**, employs sophisticated **cellular and molecular techniques**:

- **Cell proliferation assays:** Standardized methods such as **sulforhodamine B (SRB) assay** and **MTT assay** are used to quantify the antiproliferative effects of **Lanatoside C** on various cancer cell lines. These colorimetric assays measure cell density and viability based on cellular protein content or metabolic activity [5] [6].
- **Apoptosis detection:** Advanced techniques including **TUNEL assay**, **caspase activation measurements**, and **analysis of mitochondrial membrane potential** (using rhodamine 123 dye)

allow researchers to characterize the pro-apoptotic effects of **Lanatoside C** and distinguish between different cell death pathways [5] [7].

- **Cell cycle analysis: Flow cytometry** with propidium iodide staining enables precise quantification of DNA content and determination of cell cycle distribution following **Lanatoside C** treatment, revealing arrests at specific cell cycle checkpoints [7].
- **Molecular pathway analysis: Western blotting, immunofluorescence, and gene expression profiling** techniques are employed to investigate the effects of **Lanatoside C** on specific signaling pathways, protein phosphorylation, and transcriptional regulation [5] [6].
- **In vivo xenograft models:** Animal studies involving implantation of human cancer cells into immunodeficient mice allow evaluation of **Lanatoside C**'s **antitumor efficacy** in a more physiologically relevant context, monitoring parameters such as **tumor volume, growth delay, and body weight changes** [7].

## Emerging Research and Potential Repurposing

### Anticancer Properties and Mechanisms

Recent investigations have revealed that **Lanatoside C** possesses **significant antitumor activity** against various cancer types, suggesting potential for drug repurposing beyond cardiovascular therapeutics:

- **Hepatocellular carcinoma:** Research demonstrates that **Lanatoside C** inhibits the growth of liver cancer cells through **PKC $\delta$  activation**, leading to **mitochondrial membrane potential loss, caspase activation**, and induction of both **caspase-dependent and independent apoptosis** [5] [7]. The compound effectively reduced tumor volume in xenograft models without significant body weight loss, indicating promising in vivo efficacy.
- **Gastric cancer:** Studies show that **Lanatoside C** suppresses proliferation of gastric cancer cells by **attenuating Wnt/ $\beta$ -catenin/c-Myc signaling**, promoting **cell cycle arrest** in G2/M phase, and enhancing **apoptosis** through modulation of key regulatory molecules [6].

- **Broad-spectrum activity:** **Lanatoside C** demonstrates variable growth inhibitory effects across multiple cancer cell lines, with particular potency observed in certain gastric, tongue, breast, and liver cancer models [6].

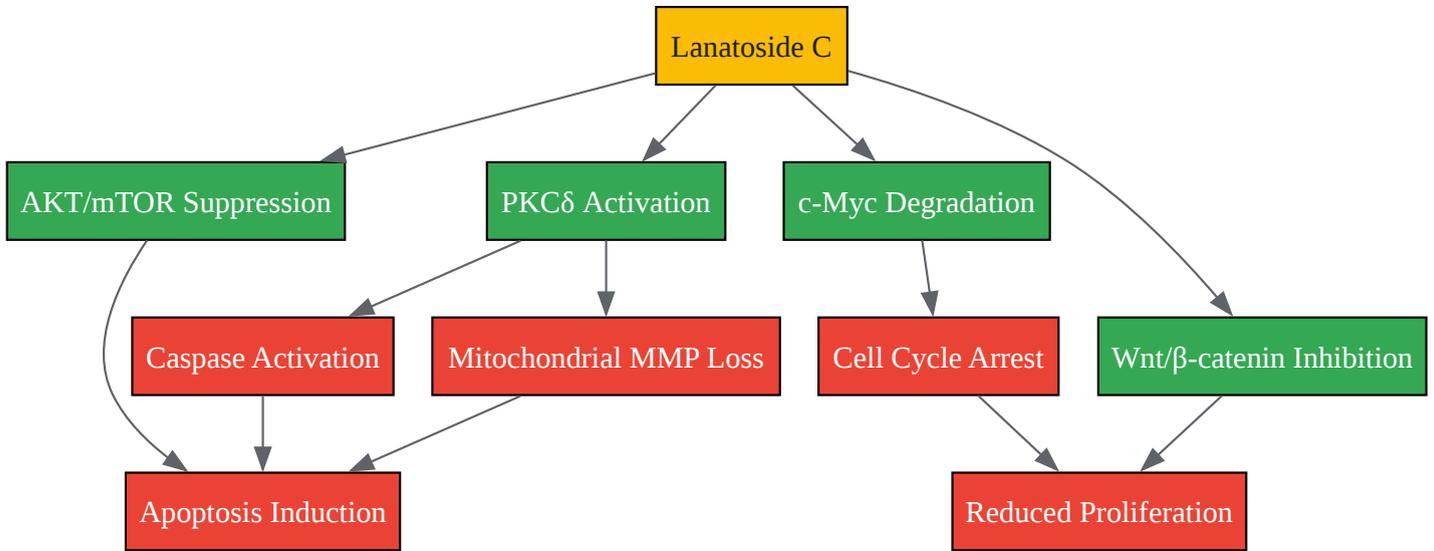
The **antitumor mechanisms** of **Lanatoside C** appear to involve both **Na<sup>+</sup>/K<sup>+</sup> ATPase-independent pathways** and novel molecular targets, distinguishing its anticancer actions from its classical cardiovascular effects.

## Signaling Pathways in Anticancer Activity

The investigation of **Lanatoside C**'s anticancer mechanisms has revealed involvement in several critical **signaling pathways**:

- **PKC $\delta$  activation:** In hepatocellular carcinoma cells, **Lanatoside C** triggers phosphorylation and membrane translocation of **protein kinase C delta (PKC $\delta$ )**, initiating a pro-apoptotic signaling cascade that involves both mitochondrial dysfunction and nuclear events [5] [7].
- **Wnt/ $\beta$ -catenin pathway inhibition:** In gastric cancer models, **Lanatoside C** disrupts the **Wnt signaling pathway**, preventing  $\beta$ -catenin nuclear translocation and downregulating downstream targets including **c-Myc** and **cyclin D1** [6].
- **AKT/mTOR regulation:** **Lanatoside C** negatively regulates the **AKT/mTOR signaling axis** in cancer cells, contributing to its antiproliferative and pro-apoptotic effects [7].
- **c-Myc degradation:** The compound promotes **ubiquitin-mediated degradation** of the oncoprotein c-Myc, potentially through interference with the deubiquitinating enzyme USP28, resulting in reduced expression of Myc-target genes involved in cell proliferation and survival [6].

The following diagram illustrates the key signaling pathways involved in **Lanatoside C**'s anticancer mechanisms:



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> Key signaling pathways in **Lanatoside C**'s anticancer mechanisms

Table: Anticancer Effects of **Lanatoside C** Across Different Cancer Types

Cancer Type	Proposed Mechanisms	Cellular Effects	Key Molecular Players
Hepatocellular Carcinoma	PKCδ activation, AKT/mTOR inhibition	Apoptosis, MMP loss, growth inhibition	PKCδ, caspases, AIF, AKT
Gastric Cancer	Wnt/β-catenin inhibition, c-Myc degradation	G2/M cell cycle arrest, apoptosis	β-catenin, c-Myc, USP28
Potential Broad-Spectrum Activity	Na <sup>+</sup> /K <sup>+</sup> ATPase inhibition, Src/EGFR pathway modulation	Growth inhibition, apoptosis induction	Src, EGFR, Ras, ERK

## Anti-inflammatory and Immunomodulatory Potential

Emerging evidence suggests that **Lanatoside C** may possess **anti-inflammatory properties** with potential therapeutic applications in inflammatory disorders:

- **Ulcerative colitis:** Network pharmacology analyses have identified multiple potential targets of **Lanatoside C** in ulcerative colitis, including **KDR, STAT3, ABCB1, CYP3A5, and CYP2B6**, with involvement in **fatty acid metabolism** and **xenobiotic metabolism pathways** [8].
- **Inflammatory signaling:** Experimental studies demonstrate that **Lanatoside C** can inhibit **LPS-induced pro-inflammatory cytokine expression** in macrophage cell lines, suggesting modulation of innate immune responses [8].
- **Pulmonary fibrosis:** Research indicates protective effects of **Lanatoside C** in animal models of bleomycin-induced pulmonary fibrosis, potentially through suppression of **fibroblast proliferation and differentiation** [8].

These findings suggest potential for therapeutic repurposing of **Lanatoside C** beyond its historical cardiovascular applications, though further investigation is needed to fully characterize these effects and establish clinical utility.

## Conclusion and Future Perspectives

**Lanatoside C** represents a historically important **cardiac glycoside** with well-established applications in the management of **heart failure** and **cardiac arrhythmias** during the mid-20th century. Its mechanism of action, primarily through **Na<sup>+</sup>/K<sup>+</sup> ATPase inhibition** with subsequent effects on **intracellular calcium handling** and **myocardial contractility**, provided a foundation for its therapeutic use in cardiovascular disorders. While its clinical use in cardiology has diminished with the advent of newer therapeutic agents, **Lanatoside C** continues to attract significant research interest due to its newly discovered **anticancer properties** and potential applications in **inflammatory conditions**.

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